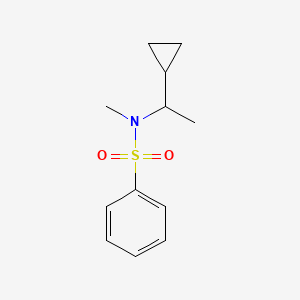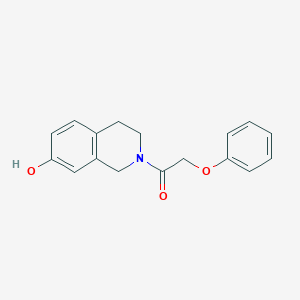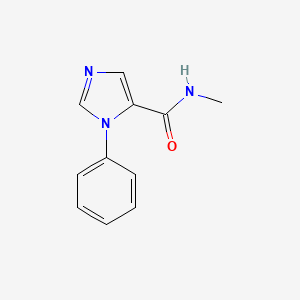![molecular formula C15H21N3O2 B7509731 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one, also known as MPMP, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one is not fully understood. However, it is believed to act on various molecular targets, such as ion channels and enzymes. 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and behavior. 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for its molecular targets. However, one limitation of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one. One direction is the development of new derivatives of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one with improved pharmacological properties. Another direction is the study of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one in combination with other drugs for the treatment of various diseases. Additionally, the role of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one in the regulation of ion channels and enzymes needs to be further elucidated.
Synthesis Methods
The synthesis of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one involves the reaction of 4-(pyridine-2-carbonyl)piperazine with 3-methyl-1-butanone in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one. The purity of the synthesized compound can be increased through various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has also been studied for its anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been used as a probe molecule in various biological studies.
properties
IUPAC Name |
3-methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-12(2)11-14(19)17-7-9-18(10-8-17)15(20)13-5-3-4-6-16-13/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWQAKYPVOUQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

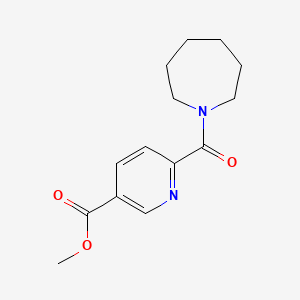


![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)
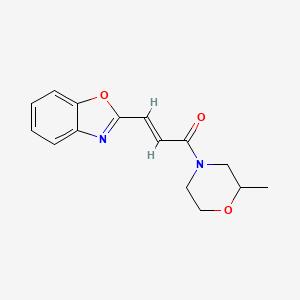

![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
